molecular formula C12H12N2O6 B3032552 N,N'-(1,4-Phenylenedicarbonyl)diglycine CAS No. 22578-94-5

N,N'-(1,4-Phenylenedicarbonyl)diglycine

Cat. No. B3032552
CAS RN: 22578-94-5
M. Wt: 280.23 g/mol
InChI Key: SNKLTOILIHVGIH-UHFFFAOYSA-N
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Description

Supramolecular Architecture Analysis

The study of the Ni(II) complex as detailed in the first paper reveals a supramolecular structure that incorporates the N,N'-(1,4-phenylenedicarbonyl)diglycinate counter-anion . This complex is characterized by its noncovalent interactions, such as π–π stacking, lone-pair···π, and C–H···π, which play a significant role in the stability of the structure. The counter-anion is involved in classical and nonclassical hydrogen-bonding interactions, which are crucial for the cohesion of the crystal structure. The Hirshfeld surface analysis conducted in this study provides insight into the contributions of these interactions to the overall crystal cohesion .

Molecular Structure Analysis

The molecular structure of the N,N'-(1,4-phenylenedicarbonyl)diglycinate is further elucidated through its role in the crystal structure of a cobalt(II) complex, as described in the second paper . In this complex, the N,N'-(1,4-phenylenedicarbonyl)diglycinate ligand does not coordinate with the metal center but instead links the cationic building blocks through C–H···O contacts and lone-pair···π interactions. These non-covalent interactions are essential for the formation of the supramolecular network and contribute to the stability of the structure .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N,N'-(1,4-phenylenedicarbonyl)diglycinate, the synthesis and structural study of related N-(p-ethynylbenzoyl) derivatives of amino acid and dipeptide methyl esters in the third paper offer some context . The synthesis involves a two-step reaction sequence, which includes the reaction of an N-(p-bromobenzoyl) precursor with trimethylsilylacetylene followed by deprotection. The resulting structures exhibit planar amide and peptide bonds in the trans-configuration, and their packing structures are stabilized by N–H···O, C–H···O, and C–H···π interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-(1,4-phenylenedicarbonyl)diglycinate can be inferred from its behavior in the crystal structures of the Ni(II) and Co(II) complexes. The ligand's ability to participate in various non-covalent interactions suggests a certain degree of flexibility and adaptability in different chemical environments. The presence of hydrogen bonding and electrostatic interactions indicates that the ligand can influence the solubility and stability of the complexes it is part of .

Scientific Research Applications

Supramolecular Architecture in Metal Complexes

Research by Pook (2019) highlights the application of N,N'-(1,4-phenylenedicarbonyl)diglycine in forming supramolecular structures in metal complexes. This study focuses on a Ni(II) complex, showcasing the noncovalent interactions like π–π stacking and hydrogen bonding involving N,N'-(1,4-phenylenedicarbonyl)diglycine. Such interactions are crucial in crystal cohesion, demonstrating the compound's role in the development of complex crystal structures (Pook, 2019).

Crystal Structure of Metal Complexes

In another study by Pook, Hentrich, and Gjikaj (2015), the structural role of N,N'-(1,4-phenylenedicarbonyl)diglycine in a cobalt(II) complex is discussed. The compound acts as a non-coordinating ligand, influencing the structural arrangement of the complex through C–H⋯O contacts and lone-pair⋯π interactions. This research highlights its utility in influencing the structure and stability of metal complexes (Pook, Hentrich, & Gjikaj, 2015).

Metal-Organic Frameworks (MOFs)

The creation of metal-organic frameworks (MOFs) using N,N'-(1,4-phenylenedicarbonyl)diglycine is demonstrated in a study by Haddad, Whitehead, Katsoulidis, and Rosseinsky (2017). The compound was used as a linker in MOFs, playing a pivotal role in the formation of different pore structures and orientations of functional groups within the framework. This research underscores its significance in the design and synthesis of MOFs with varying properties (Haddad et al., 2017).

DNA Binding and Anticancer Properties

Ng et al. (2008) explored the synthesis of metal(II) complexes involving N,N'-(1,4-phenylenedicarbonyl)diglycine and their interactions with DNA. Their research suggests potential applications in the realm of cancer therapy, as these complexes showed significant antiproliferative properties and the ability to induce cell cycle arrest. This underscores the potential of N,N'-(1,4-phenylenedicarbonyl)diglycine in developing new cancer treatments (Ng et al., 2008).

properties

IUPAC Name

2-[[4-(carboxymethylcarbamoyl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c15-9(16)5-13-11(19)7-1-2-8(4-3-7)12(20)14-6-10(17)18/h1-4H,5-6H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKLTOILIHVGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177102
Record name N,N'-(1,4-Phenylenedicarbonyl)diglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(1,4-Phenylenedicarbonyl)diglycine

CAS RN

22578-94-5
Record name N,N′-(1,4-Phenylenedicarbonyl)bis[glycine]
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Record name N,N'-(1,4-Phenylenedicarbonyl)diglycine
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Record name N,N'-(1,4-Phenylenedicarbonyl)diglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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